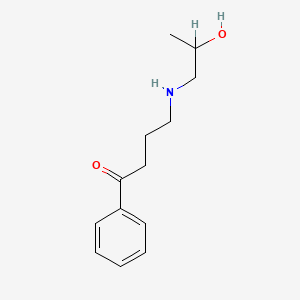
Butyrophenone, 4-((2-hydroxypropyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyrophenone, 4-((2-hydroxypropyl)amino)- is an organic compound that belongs to the butyrophenone class. This class of compounds is characterized by a ketone group flanked by a phenyl ring and a butyl chain. Butyrophenones are known for their use in the treatment of psychiatric disorders, particularly as antipsychotic agents .
Méthodes De Préparation
The synthesis of Butyrophenone, 4-((2-hydroxypropyl)amino)- typically involves the reaction of butyrophenone with 2-hydroxypropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Butyrophenone, 4-((2-hydroxypropyl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Applications De Recherche Scientifique
Butyrophenone, 4-((2-hydroxypropyl)amino)- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Butyrophenone, 4-((2-hydroxypropyl)amino)- involves its interaction with dopamine receptors in the brain. By blocking these receptors, the compound can exert antipsychotic effects, reducing symptoms of disorders such as schizophrenia. The molecular targets include dopamine D2 receptors, and the pathways involved are related to neurotransmitter regulation .
Comparaison Avec Des Composés Similaires
Butyrophenone, 4-((2-hydroxypropyl)amino)- can be compared with other butyrophenone derivatives such as:
Haloperidol: A widely used antipsychotic with a similar mechanism of action.
Droperidol: Known for its use as an antiemetic and in the management of agitation.
Benperidol: The most potent commonly used antipsychotic in this class
These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological properties and therapeutic applications.
Propriétés
Numéro CAS |
141809-34-9 |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
4-(2-hydroxypropylamino)-1-phenylbutan-1-one |
InChI |
InChI=1S/C13H19NO2/c1-11(15)10-14-9-5-8-13(16)12-6-3-2-4-7-12/h2-4,6-7,11,14-15H,5,8-10H2,1H3 |
Clé InChI |
DMDJHXNOSOTNRK-UHFFFAOYSA-N |
SMILES canonique |
CC(CNCCCC(=O)C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


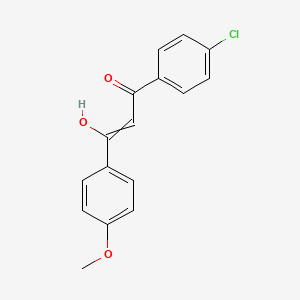
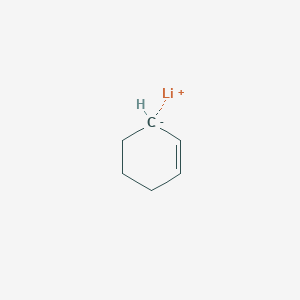
![1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one](/img/structure/B14275324.png)

![4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one](/img/structure/B14275335.png)
![[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene](/img/structure/B14275342.png)
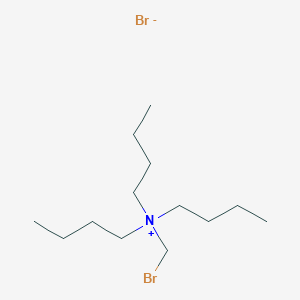
![1-{[tert-Butyl(dimethyl)silyl]oxy}bicyclo[2.2.2]octan-2-one](/img/structure/B14275365.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine](/img/structure/B14275370.png)
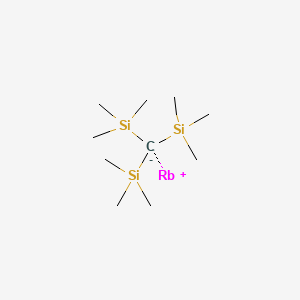
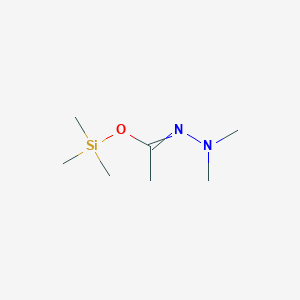


![1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B14275399.png)
